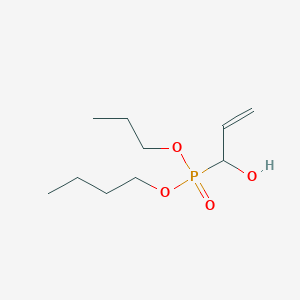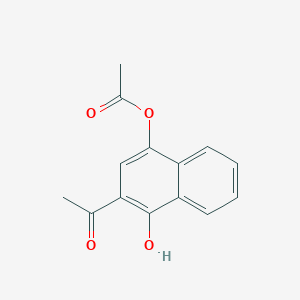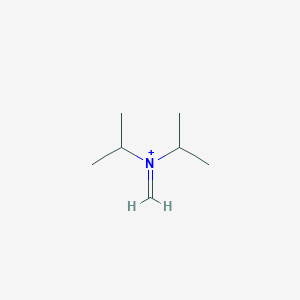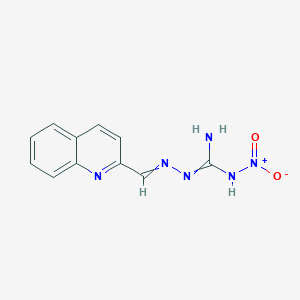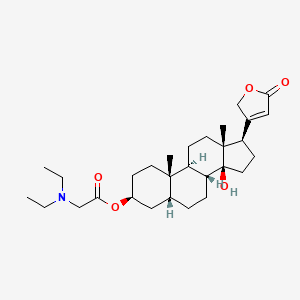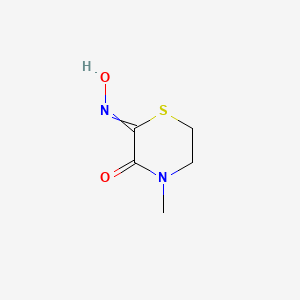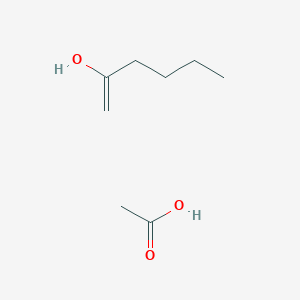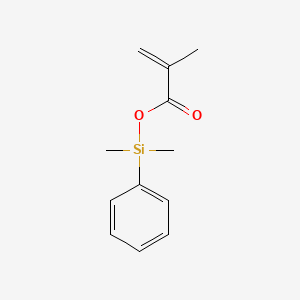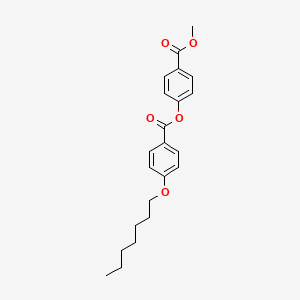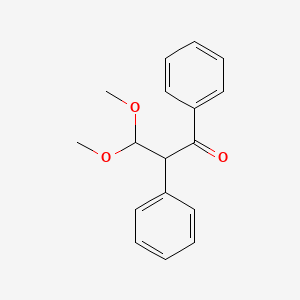
9-(Triphenyl-lambda~5~-phosphanylidene)nonanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(Triphenyl-lambda~5~-phosphanylidene)nonanoic acid: is an organophosphorus compound with the molecular formula C27H31O2P . This compound is characterized by the presence of a triphenylphosphoranylidene group attached to a nonanoic acid chain. It is known for its unique structural features, including multiple aromatic rings and a carboxylic acid group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-(Triphenyl-lambda~5~-phosphanylidene)nonanoic acid typically involves the reaction of triphenylphosphine with an appropriate nonanoic acid derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the phosphoranylidene group. The reaction conditions, including temperature and solvent choice, are optimized to ensure high yield and purity of the product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistency and quality. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions: 9-(Triphenyl-lambda~5~-phosphanylidene)nonanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphoranylidene group to a phosphine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.
Major Products:
Oxidation: Formation of triphenylphosphine oxide derivatives.
Reduction: Conversion to triphenylphosphine.
Substitution: Various substituted aromatic derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 9-(Triphenyl-lambda~5~-phosphanylidene)nonanoic acid is used as a reagent in organic synthesis, particularly in Wittig reactions to form alkenes. It is also employed in the synthesis of complex organic molecules due to its reactivity and stability .
Biology and Medicine: Its unique structure allows it to interact with biological molecules, making it a candidate for drug design and discovery .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes, including the manufacture of polymers and advanced materials .
Wirkmechanismus
The mechanism of action of 9-(Triphenyl-lambda~5~-phosphanylidene)nonanoic acid involves its interaction with molecular targets through its phosphoranylidene group. This group can form stable intermediates with various substrates, facilitating chemical transformations. The aromatic rings provide additional stability and reactivity, allowing the compound to participate in a wide range of chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Triphenylphosphine: A common reagent in organic synthesis, used in similar reactions but lacks the nonanoic acid chain.
Triphenylphosphine oxide: An oxidation product of triphenylphosphine, used as a ligand in coordination chemistry.
Ethyl (triphenylphosphoranylidene)acetate: Another Wittig reagent with a different alkyl chain.
Uniqueness: 9-(Triphenyl-lambda~5~-phosphanylidene)nonanoic acid is unique due to its combination of a phosphoranylidene group with a nonanoic acid chain. This structure imparts distinct reactivity and stability, making it valuable in various chemical and industrial applications .
Eigenschaften
CAS-Nummer |
52956-95-3 |
|---|---|
Molekularformel |
C27H31O2P |
Molekulargewicht |
418.5 g/mol |
IUPAC-Name |
9-(triphenyl-λ5-phosphanylidene)nonanoic acid |
InChI |
InChI=1S/C27H31O2P/c28-27(29)22-14-3-1-2-4-15-23-30(24-16-8-5-9-17-24,25-18-10-6-11-19-25)26-20-12-7-13-21-26/h5-13,16-21,23H,1-4,14-15,22H2,(H,28,29) |
InChI-Schlüssel |
WPNKONXQHGWQOI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P(=CCCCCCCCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


